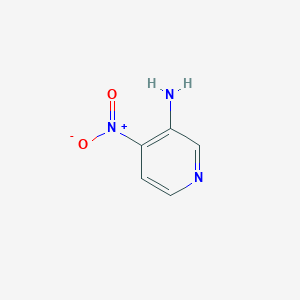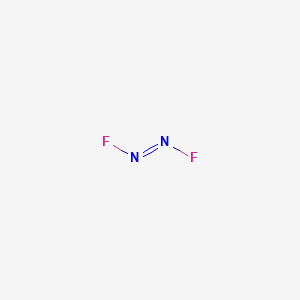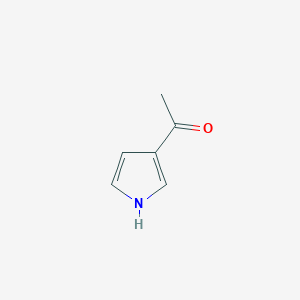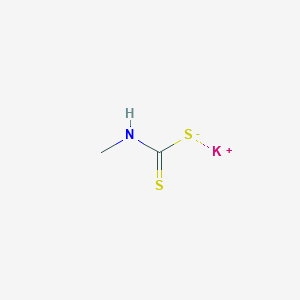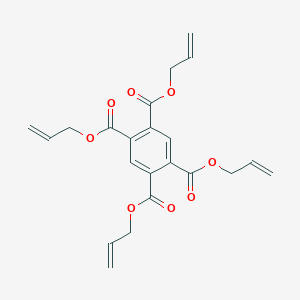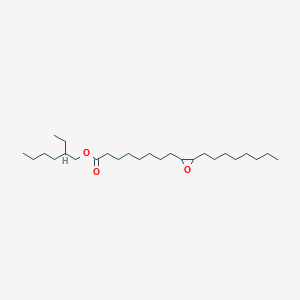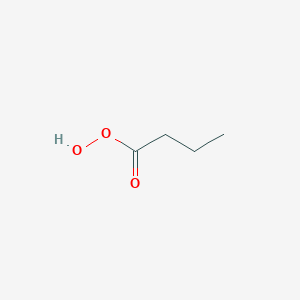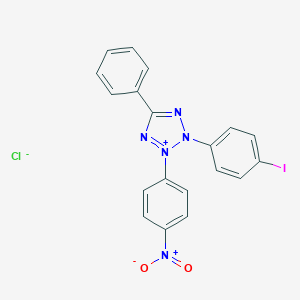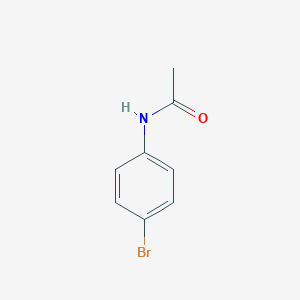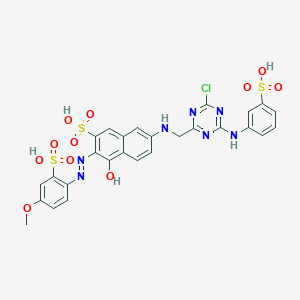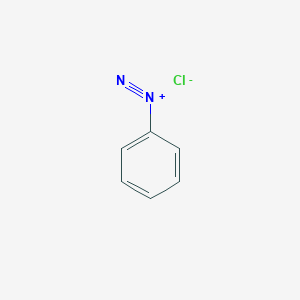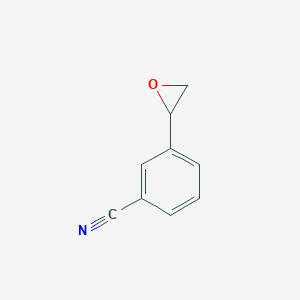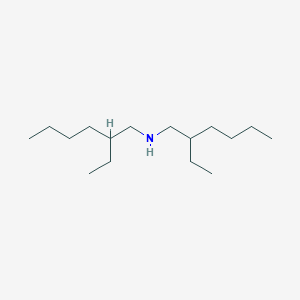
2-Phenyl-2,4,6-cycloheptatrien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2,4,6-cycloheptatrien-1-one, commonly known as benzophenone, is an organic compound with the chemical formula C13H10O. It is a white crystalline solid that has a wide range of applications in various fields, including pharmaceuticals, cosmetics, and polymers. In
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2,4,6-cycloheptatrien-1-one varies depending on its application. In photodynamic therapy, benzophenone acts as a photosensitizer that absorbs light energy and generates reactive oxygen species, which can damage cancer cells. In polymer chemistry, benzophenone acts as a radical initiator that initiates polymerization reactions by generating free radicals. In sunscreen agents, benzophenone absorbs UV radiation and prevents it from penetrating the skin.
Efectos Bioquímicos Y Fisiológicos
2-Phenyl-2,4,6-cycloheptatrien-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, benzophenone has been shown to have estrogenic activity, which can disrupt the endocrine system. It has also been shown to have genotoxic effects, which can damage DNA. In addition, benzophenone has been shown to have phototoxic and photoallergic effects in humans, which can cause skin irritation and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-2,4,6-cycloheptatrien-1-one has several advantages and limitations for lab experiments. Its wide range of applications and easy synthesis make it a versatile and readily available compound for scientific research. However, its estrogenic and genotoxic effects make it a potential health hazard, and its phototoxic and photoallergic effects can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-Phenyl-2,4,6-cycloheptatrien-1-one, including exploring its potential as a therapeutic agent for cancer and other diseases, investigating its environmental impact and toxicity, and developing new methods for synthesizing and using benzophenone in various fields. Additionally, further research is needed to fully understand the biochemical and physiological effects of benzophenone and its potential health risks.
Métodos De Síntesis
The synthesis of 2-Phenyl-2,4,6-cycloheptatrien-1-one can be achieved through various methods, including the Friedel-Crafts acylation of benzene with benzoyl chloride or benzoyl bromide, the reaction of benzene with carbon tetrachloride in the presence of aluminum chloride, and the oxidation of benzhydrol with chromic acid. The most common method for synthesizing benzophenone is the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of aluminum chloride.
Aplicaciones Científicas De Investigación
2-Phenyl-2,4,6-cycloheptatrien-1-one has a wide range of applications in scientific research, including its use as a photosensitizer in photodynamic therapy, a polymerization initiator in polymer chemistry, and a sunscreen agent in cosmetics. It is also used as a fluorescence quencher in analytical chemistry and a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
Propiedades
Número CAS |
14562-09-5 |
|---|---|
Nombre del producto |
2-Phenyl-2,4,6-cycloheptatrien-1-one |
Fórmula molecular |
C13H10O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-phenylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H10O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1-10H |
Clave InChI |
UDHQYCHTORTPRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=CC2=O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



